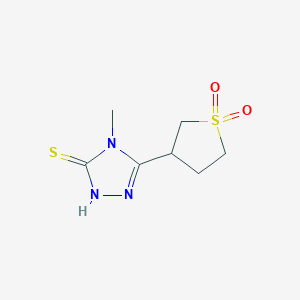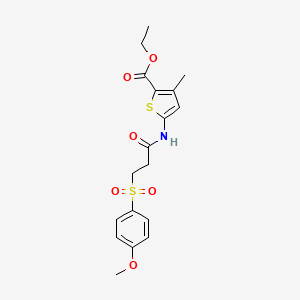
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a sulfur-containing heterocyclic compound with potential bioactive properties. DMTT has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Pathways and Crystal Structure : The synthesis of 1,2,4-triazole derivatives often involves complex pathways leading to compounds with significant structural diversity. For instance, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate showcases the intricate synthetic routes employed to obtain specific triazole derivatives. These compounds are characterized by detailed crystallographic analysis to elucidate their three-dimensional structures, showcasing significant dihedral angles between core structural motifs and highlighting the presence of weak hydrogen bonds and supramolecular interactions stabilizing the crystal structure (Xu et al., 2006).
Biological Activity and Applications
Antimicrobial and Antitubercular Activities : Compounds derived from 1,2,4-triazole exhibit significant biological activities. For example, Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety were synthesized and tested for their in vivo analgesic and in vitro antioxidant activities, revealing significant properties (Karrouchi et al., 2016). Another study focused on the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, evaluating their antimicrobial activities, which indicated that most compounds showed good or moderate activity (Bayrak et al., 2009).
Actoprotective Properties : The exploration of actoprotective activity, which is the ability of a compound to enhance physical performance under stress, was conducted for derivatives combining motifs of 1,2,4-triazole and theophylline. This study highlighted the potential of these compounds to improve performance, with certain derivatives increasing the duration of swimming in tested models, hinting at possible applications in enhancing physical capabilities (Gotsulya, 2016).
properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S2/c1-10-6(8-9-7(10)13)5-2-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGWDGEMVCULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide](/img/structure/B2595089.png)

![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2595097.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2595101.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2595102.png)



![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2595110.png)
![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)